2,5-Dibromo-4-hydroxybenzoic acid
Overview
Description
2,5-Dibromo-4-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is a type of organic compound. It has garnered interest due to its unique properties and potential applications in various fields of chemistry.
Synthesis Analysis
Although specific information on the synthesis of 2,5-Dibromo-4-hydroxybenzoic acid was not found, a related compound, 2,4,6-Tribromo-3-hydroxybenzoic acid, has been synthesized through a three-step reaction involving bromination, diazo, and hydrolysis processes (Feng Yu-chuan, 2012).
Molecular Structure Analysis
The molecular structure of closely related compounds like 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid has been characterized using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and computational methods (Muhammet Hakkı Yıldırım et al., 2015).
Chemical Reactions and Properties
Research on similar compounds like 2-hydroxybenzoic acid derivatives shows that these compounds can form Schiff base compounds, which are characterized by their chemical reactivity and potential applications in fields like biology and catalysis (Wang et al., 2007).
Physical Properties Analysis
Information specific to 2,5-Dibromo-4-hydroxybenzoic acid’s physical properties is not available. However, studies on related compounds can provide insights. For example, studies on 4-hydroxybenzoic acid and its derivatives have revealed various crystal structures and physicochemical properties that can be insightful (B. Abrahams et al., 2021).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives often involve their ability to form complexes and engage in various chemical reactions. For instance, 4-hydroxybenzoic acid shows coordinative flexibility in reactions with alkali metals, forming ionic networks (B. Abrahams et al., 2021). Similarly, studies on 2-hydroxy-5-sulfobenzoic acid have shown its efficacy as a catalyst in the synthesis of various compounds (H. Kiyani et al., 2015).
Scientific Research Applications
Biosynthetic Applications
2,5-Dibromo-4-hydroxybenzoic acid is closely related to 4-Hydroxybenzoic acid (4-HBA), which has emerged as a significant intermediate for producing value-added bioproducts. These bioproducts have applications in various fields like food, cosmetics, and pharmacy. Synthetic biology and metabolic engineering have been pivotal in biosynthesizing 4-HBA, leading to advancements in producing high-value bioproducts (Wang et al., 2018).
Herbicide Resistance
A study on transgenic plants showed that introducing a bacterial detoxification gene can confer resistance to the herbicide bromoxynil, which is a derivative of 2,5-Dibromo-4-hydroxybenzoic acid. This gene encodes a nitrilase that converts bromoxynil to its primary metabolite, 2,5-Dibromo-4-hydroxybenzoic acid, offering a novel approach to developing herbicide resistance in plants (Stalker et al., 1988).
Chemical Reactions and Derivatives
The reaction of sodium 3,5-dibromo-2-hydroxybenzoate with NaNO2 results in a mixture of dibromonitrophenol, showcasing the compound's potential in chemical synthesis and rearrangement processes (Shishkin & Fadin, 2008).
Anti-/Pro-Oxidant and Antimicrobial Activity
Research on derivatives of plant-derived hydroxybenzoic acids, including 2,5-dihydroxybenzoic acid, showed notable anti-/pro-oxidant and antimicrobial properties. These compounds have potential applications in dietary supplements, functional foods, or pharmaceuticals (Kalinowska et al., 2021).
Polymer Synthesis
Studies on the condensation of 4-hydroxybenzoic acid, closely related to 2,5-Dibromo-4-hydroxybenzoic acid, revealed its application in polymer synthesis. This work is significant for developing high molecular weight poly(4-hydroxybenzoate)s with various industrial applications (Kricheldorf & Schwarz, 1984).
Enzymatic Activities
Research into the effects of hydroxybenzoic acids on the oxidation of nicotinamide adenine dinucleotide (NADH) in tobacco leaves indicates potential biological and biochemical applications. It highlights the compound's role in influencing enzymatic activities (Lee, 1966).
properties
IUPAC Name |
2,5-dibromo-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWEMOLYCSDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649909 | |
Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-hydroxybenzoic acid | |
CAS RN |
101421-19-6 | |
Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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